

# 8-Hydroxyquinoline-7-carbaldehyde CAS number and molecular weight

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## Compound of Interest

Compound Name: 8-Hydroxyquinoline-7-carbaldehyde

Cat. No.: B1296194

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## An In-depth Technical Guide to 8-Hydroxyquinoline-7-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **8-Hydroxyquinoline-7-carbaldehyde**, a key organic compound with significant potential in medicinal chemistry and materials science. This document details its chemical properties, synthesis protocols, and biological activities, offering valuable insights for its application in research and development.

## Core Compound Identification

CAS Number: 5683-78-3 Molecular Formula: C<sub>10</sub>H<sub>7</sub>NO<sub>2</sub> Molecular Weight: 173.17 g/mol

## Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of **8-Hydroxyquinoline-7-carbaldehyde** is presented in the table below for easy reference.

Property	Value
Appearance	White to light yellow crystal or crystalline powder
Solubility	Soluble in hot organic solvents (e.g., ethanol, DMSO, methanol); Insoluble in water
Melting Point	172.7–173.5 °C
Boiling Point	331.7°C at 760 mmHg
<sup>1</sup> H-NMR (DMSO-d <sub>6</sub> )	$\delta$ = 7.24 (d), 7.57 (dd), 7.99 (d), 8.78 (dd), 9.07 (dd), 10.41 (s)[1]
UV-Vis (Methanol)	$\lambda$ [nm] (log $\epsilon$ ): 429 (2.86), 350 (3.27), 286 (3.65), 267 (4.03), 248 (3.83), 207 (4.09)[1]
IR (KBr)	3344 cm <sup>-1</sup> (vOH), 2859 cm <sup>-1</sup> (vCH), 1667 cm <sup>-1</sup> (vC=O)[1]

## Synthesis of 8-Hydroxyquinoline-7-carbaldehyde

The synthesis of **8-Hydroxyquinoline-7-carbaldehyde** can be achieved through the formylation of 8-hydroxyquinoline. The Vilsmeier-Haack reaction is a common and effective method for this transformation.

## Experimental Protocol: Vilsmeier-Haack Formylation

This protocol outlines a general procedure for the synthesis of **8-Hydroxyquinoline-7-carbaldehyde**.

Materials:

- 8-Hydroxyquinoline
- Phosphorus oxychloride (POCl<sub>3</sub>)
- N,N-Dimethylformamide (DMF)
- Chloroform (dry)

- Crushed ice
- Sodium carbonate ( $\text{Na}_2\text{CO}_3$ ) solution (10%)
- Standard laboratory glassware
- Magnetic stirrer
- Heating mantle with reflux condenser

**Procedure:**

- **Vilsmeier Reagent Formation:** In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, add dry chloroform and dry DMF. Cool the mixture to 0 °C in an ice bath. Slowly add phosphorus oxychloride ( $\text{POCl}_3$ ) dropwise with constant stirring. Continue stirring for one hour at 0 °C to allow for the formation of the Vilsmeier reagent.
- **Addition of 8-Hydroxyquinoline:** To the freshly prepared Vilsmeier reagent, add 8-hydroxyquinoline.
- **Reaction:** Gently bring the reaction mixture to reflux and maintain for 16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.
- **Neutralization:** Neutralize the acidic solution by the slow addition of a 10% aqueous solution of sodium carbonate until the pH is between 6 and 7.
- **Extraction:** Separate the organic layer. The aqueous layer can be further extracted with chloroform to maximize product recovery.
- **Purification:** Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

## Biological Activities and Potential Applications

8-Hydroxyquinoline and its derivatives are known for their wide range of biological activities, primarily attributed to their ability to chelate metal ions essential for various cellular processes.

## Antitumor Activity

Derivatives of 8-hydroxyquinoline have demonstrated significant cytotoxic potential against various human carcinoma cell lines. The proposed mechanism of action involves the chelation of intracellular metal ions, leading to the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis (programmed cell death).



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Caption: Proposed antitumor signaling pathway.

## Antibacterial Activity

The antibacterial properties of 8-hydroxyquinoline derivatives are also linked to their metal-chelating capabilities. By sequestering essential metal ions, these compounds can inhibit the function of metalloenzymes that are vital for bacterial survival and proliferation.



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Caption: Proposed antibacterial mechanism of action.

## Application as a Fluorescent Sensor

Derivatives of 8-hydroxyquinoline are widely used as fluorescent chemosensors for the detection of metal ions. The aldehyde group at the 7-position can be readily modified, for example, through Schiff base formation, to create highly selective and sensitive sensors.

# Experimental Protocol: Fluorescent Detection of Metal Ions

This protocol provides a general framework for utilizing a Schiff base derivative of **8-Hydroxyquinoline-7-carbaldehyde** as a fluorescent sensor.

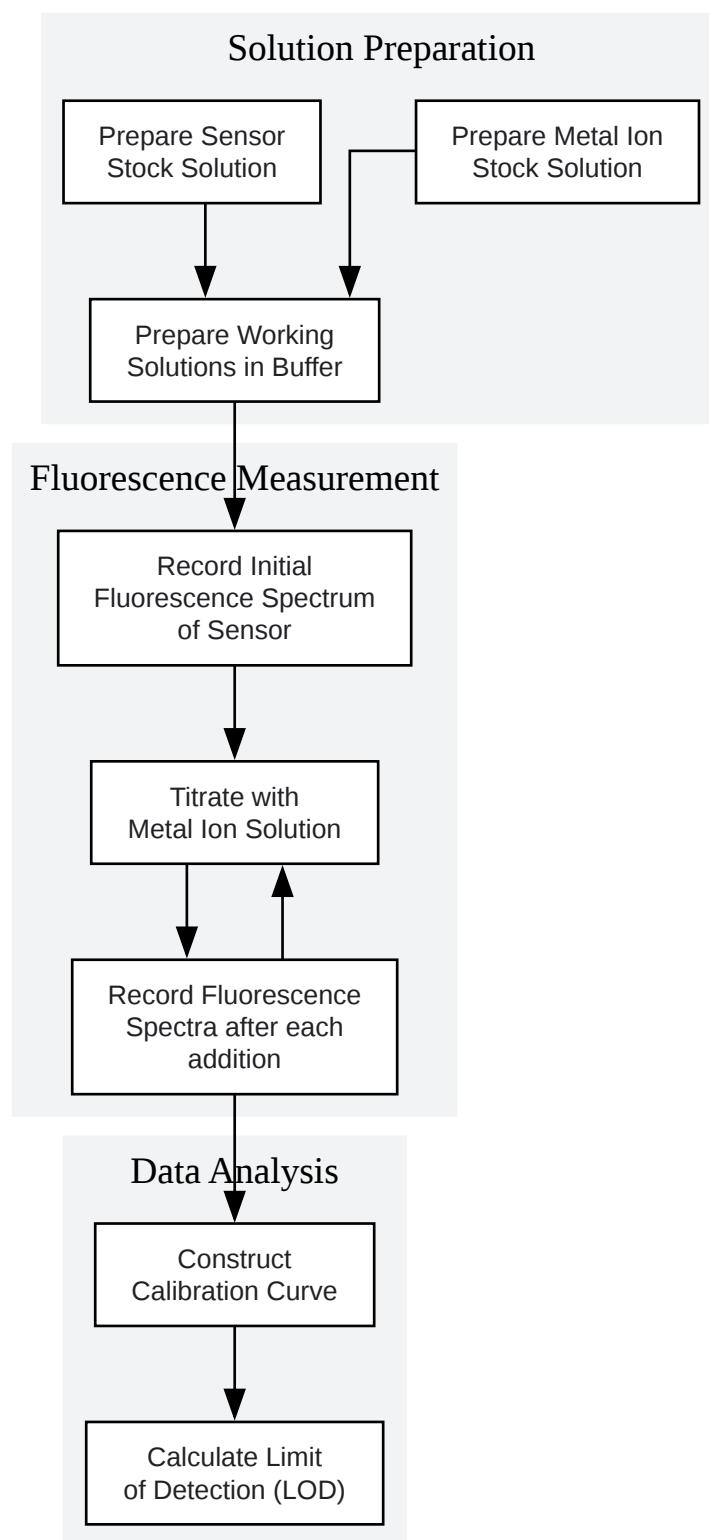
## Materials:

- Schiff base derivative of **8-Hydroxyquinoline-7-carbaldehyde** (Sensor)
- Metal salt stock solution (e.g., 10 mM ZnCl<sub>2</sub>)
- Buffer solution (e.g., 20 mM HEPES, pH 7.4)
- Organic solvent (e.g., THF or Ethanol)
- Deionized water
- Quartz cuvette
- Fluorometer

## Procedure:

- Preparation of Solutions:
  - Prepare a stock solution of the sensor (e.g., 1 mM) in an appropriate organic solvent.
  - Prepare a working solution of the metal salt by diluting the stock solution in the buffer.
- Fluorescence Measurement:
  - To a quartz cuvette, add the sensor working solution.
  - Record the initial fluorescence spectrum of the sensor solution.
  - Incrementally add aliquots of the metal ion working solution to the cuvette.

- After each addition, mix thoroughly and incubate for a short period (e.g., 5 minutes) at room temperature before recording the fluorescence spectrum.
- Data Analysis:
  - Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to construct a calibration curve.
  - The limit of detection (LOD) can be calculated from the calibration curve.

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Caption: Experimental workflow for metal ion detection.

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## References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
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